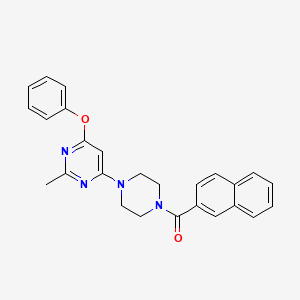

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Description

This compound is a piperazine-based small molecule featuring a 2-methyl-6-phenoxy-substituted pyrimidine ring and a naphthalen-2-yl methanone group. Its molecular formula is C₂₆H₂₅N₄O₂, with a calculated molecular weight of 425.5 g/mol. Key physicochemical properties inferred from structural analogs include:

Properties

IUPAC Name |

[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-19-27-24(18-25(28-19)32-23-9-3-2-4-10-23)29-13-15-30(16-14-29)26(31)22-12-11-20-7-5-6-8-21(20)17-22/h2-12,17-18H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBREMIXVSELHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. This compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition.

Biochemical Pathways

The compound affects the nucleoside transport pathways by inhibiting the function of ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes.

Pharmacokinetics

The irreversible and non-competitive inhibition suggests that the compound may have a long-lasting effect once it has been absorbed and distributed to the target sites.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and the regulation of adenosine function due to the inhibition of ENTs. This can potentially affect a wide range of cellular processes.

Biological Activity

The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 424.5 g/mol. The structure includes a piperazine ring linked to a pyrimidine derivative and a naphthalene moiety, which enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂ |

| Molecular Weight | 424.5 g/mol |

| CAS Number | 1021119-24-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Pyrimidine Derivatives : Synthesized through condensation reactions involving aldehydes and amines.

- Formation of Naphthalene Derivatives : Achieved via Friedel-Crafts acylation or alkylation.

- Coupling Reaction : The piperazine linker is introduced through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as a potential therapeutic agent. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors.

The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting various cellular processes. This property makes it a candidate for drug development in areas such as anti-inflammatory and anti-cancer therapies.

Case Studies and Research Findings

- Antimicrobial Activity : A study screened various derivatives for in vitro antimicrobial activity, with several compounds showing moderate to good efficacy against bacterial strains . The structure of this compound suggests potential similar activity.

- Anti-Cancer Potential : Research into related compounds has demonstrated that derivatives with similar structures can act as RET kinase inhibitors, showing promise in inhibiting cancer cell proliferation . This suggests that this compound may exhibit comparable effects.

- Biochemical Probes : Investigations into its use as a biochemical probe have highlighted its ability to interact with specific proteins or enzymes, making it valuable for studying cellular signaling pathways .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Pyrimidine-Piperazine Derivatives

Compound V006-3876 (naphthalen-1-yl analog):

- Molecular formula : C₃₁H₂₆N₄O₂

- Molecular weight : 486.57 g/mol

- Key differences: Substitution pattern: V006-3876 has a 4-phenoxyphenyl group on the pyrimidine ring and a naphthalen-1-yl methanone, whereas the target compound features a 2-methyl-6-phenoxy pyrimidine and naphthalen-2-yl group. Lipophilicity: V006-3876 has a higher logP (6.5881 vs. ~5.8), likely due to its extended aromatic substituents. Solubility: Both compounds exhibit poor aqueous solubility (logSw ≈ -6.0 to -6.78), but the target compound’s smaller size may marginally improve bioavailability .

Functional Implications :

- The naphthalen-2-yl group in the target compound may enhance steric interactions with hydrophobic binding pockets compared to the 1-yl isomer.

- The 2-methyl group on the pyrimidine could stabilize metabolic resistance compared to bulkier substituents in V006-3876.

Functional Analogs: Heterocyclic Scaffolds

Triazine-based inhibitor () :

- Structure: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine.

- Key differences: Core heterocycle: Triazine instead of pyrimidine, altering electronic properties and hydrogen-bonding capacity. Substituents: A 2-fluorophenyl group on piperazine and an imino-triazine moiety may confer distinct target selectivity compared to the pyrimidine-based target compound .

Physicochemical and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.